molecular formula C3H9NO2S2 B13243068 2-Methylsulfonylsulfanylethanamine CAS No. 190852-41-6

2-Methylsulfonylsulfanylethanamine

Cat. No.: B13243068
CAS No.: 190852-41-6
M. Wt: 155.2 g/mol
InChI Key: POKQFZURBRODMI-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Methylsulfonylsulfanylethanamine (CAS No. 190852-41-6) is an organosulfur compound with the molecular formula C₃H₉NO₂S₂ and a molecular weight of 155.2 g/mol. Its IUPAC name reflects its structure: a central ethanamine backbone substituted with both a methanesulfonyl (-SO₂CH₃) and a sulfanyl (-S-) group .

Properties

CAS No.

190852-41-6

Molecular Formula

C3H9NO2S2

Molecular Weight

155.2 g/mol

IUPAC Name

2-methylsulfonylsulfanylethanamine

InChI

InChI=1S/C3H9NO2S2/c1-8(5,6)7-3-2-4/h2-4H2,1H3

InChI Key

POKQFZURBRODMI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methanesulfonylsulfanyl)ethan-1-amine typically involves the reaction of ethan-1-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(methanesulfonylsulfanyl)ethan-1-amine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfonylsulfanyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Methanesulfonic acid derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various alkylated or acylated ethanamine derivatives.

Scientific Research Applications

2-(Methanesulfonylsulfanyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(methanesulfonylsulfanyl)ethan-1-amine involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfanyl group can participate in redox reactions, influencing cellular oxidative states. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Variations and Their Implications

The table below summarizes structural analogs of 2-Methylsulfonylsulfanylethanamine and their distinguishing features:

Compound Name Molecular Formula Substituents Unique Properties Reference
2-Methylsulfonylsulfanylethanamine C₃H₉NO₂S₂ -SO₂CH₃ and -S- on ethanamine Dual functionality enhances reactivity and potential for targeted biological activity
2-(Methylsulfonyl)aniline C₇H₉NO₂S -SO₂CH₃ on aniline Aromatic ring enables π-π stacking; lacks sulfanyl group, reducing redox activity
2-(Ethylsulfonyl)ethanamine HCl C₄H₁₂ClNO₂S -SO₂C₂H₅ on ethanamine; HCl salt Ethyl group increases lipophilicity, potentially enhancing membrane permeability
1-[2-(Methylsulfonyl)phenyl]ethanamine C₉H₁₃NO₂S -SO₂CH₃ on phenyl ring Aromatic substitution alters electronic environment, affecting receptor selectivity
2-(Methylsulfanyl)ethan-1-amine C₃H₉NS -SCH₃ on ethanamine Sulfanyl group promotes nucleophilicity but lacks sulfonyl’s oxidative stability
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine C₈H₁₂N₂O₂S -SO₂C₂H₅ on pyridine ring Heterocyclic backbone introduces nitrogen-based interactions (e.g., hydrogen bonding)

Functional Group Impact on Reactivity and Bioactivity

Sulfonyl vs. Sulfanyl Groups :
  • Sulfonyl (-SO₂R) : Enhances oxidative stability and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., sulfonamide drugs) .
  • Sulfanyl (-SR) : Increases nucleophilicity and redox activity, useful in radical-mediated reactions or metal coordination .
Positional Isomerism :
  • Ortho vs. Para Substitution : In aromatic analogs (e.g., 1-[2-(Methylsulfonyl)phenyl]ethanamine vs. 4-Methylsulfonylphenethylamine), substitution patterns alter steric hindrance and electronic distribution, impacting binding affinity to biological targets .
Backbone Modifications :
  • Ethanamine vs. Pyridine : Pyridine-based analogs (e.g., (5-(Ethylsulfonyl)pyridin-2-yl)methanamine) introduce aromatic nitrogen, enabling π-stacking and acid-base interactions absent in aliphatic derivatives .

Biological Activity

2-Methylsulfonylsulfanylethanamine, a compound characterized by the presence of both sulfonyl and sulfanyl functional groups, has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize critical insights.

Chemical Structure and Properties

The chemical structure of 2-Methylsulfonylsulfanylethanamine is defined by its unique combination of a methylsulfonyl group and a sulfanyl group attached to an ethanamine backbone. This configuration enhances its reactivity and potential interactions with biological targets.

The biological activity of 2-Methylsulfonylsulfanylethanamine is primarily attributed to its ability to interact with various molecular targets:

  • Electrophilic Interactions : The methanesulfonyl group can act as an electrophile, allowing it to react with nucleophiles within biological systems. This property is crucial for modulating biochemical pathways that could lead to therapeutic effects.
  • Redox Reactions : The sulfanyl group can participate in redox reactions, influencing cellular oxidative states. This capability may play a role in cellular signaling and the modulation of oxidative stress responses.

Biological Activities

Research indicates that 2-Methylsulfonylsulfanylethanamine exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.
  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing pro-inflammatory cytokine production, suggesting that 2-Methylsulfonylsulfanylethanamine could also have anti-inflammatory effects. This is particularly relevant in conditions characterized by chronic inflammation .

Case Studies

Several case studies have explored the effects of compounds similar to 2-Methylsulfonylsulfanylethanamine on various biological systems:

  • Case Study on Inflammation : A study investigated the impact of sulfone-containing compounds on collagen-induced arthritis (CIA), revealing that these compounds could suppress the severity of disease by reducing pro-inflammatory cytokines such as IL-17 and IFNγ . While not directly studying 2-Methylsulfonylsulfanylethanamine, the findings suggest a potential pathway for its application in inflammatory diseases.
  • Antimicrobial Investigations : Research on structurally related compounds indicated their effectiveness against certain bacterial strains, highlighting the need for further exploration into 2-Methylsulfonylsulfanylethanamine's antimicrobial properties.

Data Summary

The following table summarizes key findings related to the biological activity of 2-Methylsulfonylsulfanylethanamine and similar compounds:

Compound NameBiological ActivityMechanism of ActionReference
2-MethylsulfonylsulfanylethanamineAntimicrobial, Anti-inflammatoryElectrophilic interactions, Redox reactions
Sulfone-containing compoundsAnti-inflammatoryInhibition of pro-inflammatory cytokines
Methyl 2-Halo-4-SubstitutedHigh affinity for CA isozymesInteraction with carbonic anhydrase

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